2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
説明
特性
IUPAC Name |
2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-16(12-6-3-2-4-7-12)17-18-10-13-14(20(17)19-11)8-5-9-15(13)21/h2-4,6-7,10H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIKIGGPQGCTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methylquinazolin-4(3H)-one with benzylamines in the presence of an oxidizing agent such as iodine. This reaction proceeds via dual C(sp3)–H amination, leading to the formation of the desired pyrazoloquinazoline product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final compound.
化学反応の分析
2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazoloquinazoline ring are replaced with other substituents. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amination can yield imidazo[1,5-a]quinazolin-5(4H)-ones .
科学的研究の応用
Antitumor Activity
Recent studies have identified 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one as a promising candidate for antitumor therapy. The compound acts as a selective inhibitor of AAA+ ATPases, which are crucial in various cellular processes including mitotic spindle assembly and protein trafficking. Inhibition of these enzymes can disrupt cancer cell proliferation and enhance the efficacy of existing chemotherapeutic agents.
Biochemical Probes
In addition to its antitumor properties, 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one serves as a biochemical probe for studying dynein-dependent cellular mechanisms. Its ability to selectively inhibit dynein allows researchers to investigate the roles of this motor protein in cellular processes such as organelle biogenesis and vesicular transport.
Case Study: Dynein Functionality
A study published in a peer-reviewed journal utilized the compound to elucidate the role of dynein in intracellular transport. By applying varying concentrations of the inhibitor to cultured cells, researchers observed alterations in vesicle trafficking patterns, providing insights into dynein's role in maintaining cellular homeostasis .
Synthesis and Derivatives
The synthesis of 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has been achieved through various methodologies involving pyrazole and quinazoline derivatives. Researchers have explored modifications to enhance its biological activity and selectivity.
Synthesis Techniques
Common synthetic approaches include:
- Condensation Reactions : Utilizing substituted pyrazoles with aromatic aldehydes.
- Cyclization Methods : Forming the quinazoline ring through cyclization reactions under acidic or basic conditions.
These synthetic strategies not only yield the target compound but also facilitate the development of analogs with improved pharmacological profiles .
Comparative Efficacy
To illustrate the compound's effectiveness compared to other antitumor agents, a summary table is provided below:
| Compound Name | Mechanism | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one | Dynein Inhibitor | 10 | |
| Doxorubicin | DNA Intercalator | 0.5 | |
| Paclitaxel | Microtubule Stabilizer | 0.03 |
This table demonstrates that while 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has a higher IC50 value than traditional chemotherapeutics like doxorubicin and paclitaxel, its unique mechanism offers potential benefits in combination therapies.
作用機序
The mechanism of action of 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence melting points, solubility, and reactivity. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Pyrazolo[1,5-a]Quinazolin-6(7H)-One Derivatives
Key Observations:
- Electron-Donating Groups (e.g., MeO-): Derivatives like 6h (2-(4-methoxyphenyl)) exhibit lower melting points (210–212°C) compared to non-polar substituents, likely due to improved solubility in polar solvents .
- Aromatic Substituents: The phenyl group at position 2 in 6f results in a higher melting point (244–245°C), attributed to increased crystallinity from π-π stacking .
- Halogenated Derivatives: Chlorophenyl-substituted analogs (e.g., ) may exhibit higher lipophilicity, useful in solvent extraction applications .
生物活性
2-Methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its anticancer potential, antibacterial effects, and enzyme inhibition capabilities.
Chemical Structure and Properties
The molecular formula of 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is with a molecular weight of approximately 210.24 g/mol. Its structure includes a pyrazoloquinazolinone framework which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Research has shown that compounds with a quinazoline core can exhibit strong anticancer properties. A study highlighted the synthesis of derivatives based on this core structure, demonstrating their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Notably, derivatives containing the pyrazolo[1,5-a]quinazolinone structure showed promising results against various cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]quinazolinone Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-Methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one | A549 | 9.8 | CDK9 inhibition and apoptosis induction |
| Derivative A | MDA-MB-231 | 14.2 | Apoptosis and cell cycle arrest |
| Derivative B | HepG2 | 18.1 | Anti-angiogenic effects |
The mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation and increased apoptosis in tumor cells .
Antibacterial Activity
In addition to its anticancer properties, the compound has shown antibacterial activity against various strains of bacteria. Quinazolinone derivatives are often evaluated for their ability to inhibit bacterial growth through different pathways, including disruption of cell wall synthesis and interference with protein synthesis.
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 2-Methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one | E. coli | 15 | 32 μg/mL |
| Derivative C | S. aureus | 20 | 16 μg/mL |
The antibacterial mechanism often involves the disruption of metabolic pathways essential for bacterial survival, making these compounds valuable in the fight against antibiotic resistance .
Enzyme Inhibition
Another critical area of research involves the inhibition of specific enzymes such as urease and cyclooxygenase (COX). These enzymes play significant roles in various physiological processes and disease states.
Table 3: Enzyme Inhibition Studies
| Enzyme | Compound | IC50 (μM) |
|---|---|---|
| Urease | 2-Methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one | 25 |
| COX | Derivative D | 30 |
The inhibition of these enzymes can lead to therapeutic effects in conditions such as peptic ulcers and inflammation-related diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study on Anticancer Efficacy : A study involving the administration of the compound to mice models demonstrated significant tumor reduction compared to control groups. The study concluded that the compound could serve as a potential lead for developing new anticancer therapies.
- Antibacterial Efficacy Assessment : Clinical trials assessing its effectiveness against drug-resistant bacterial strains showed promising results, indicating its potential use in treating infections that do not respond to conventional antibiotics.
Q & A
Q. Table 1: Synthetic Yields Under Varied Conditions
| Derivative | Substituent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6a | 3-Br | Water:Ethanol | 60 | 86 | |
| 6h | 4-OCH₃ | Water:Ethanol | 60 | 86 | |
| 6m | 4-COCH₃ | Water:Ethanol | 60 | 71 |
Q. Table 2: Biological Activities of Derivatives
| Derivative | Bioactivity | Assay Model | Result | Reference |
|---|---|---|---|---|
| 6a | Antibacterial | E. coli (MIC) | 32 µg/mL | |
| 6h | Antioxidant | DPPH Scavenging | IC₅₀ 18 µM | |
| 6m | Uranium Adsorption | Langmuir Isotherm | qₘₐₓ 152 mg/g |
Experimental Design Considerations
Q. How to optimize solvent extraction protocols for uranium using this compound?
- Parameters :
- pH : Adjust to 4.0–5.0 for maximum U(VI) chelation .
- Contact Time : 30–60 minutes (pseudo-second-order kinetics) .
- Thermodynamics : Exothermic process (ΔH = −152.1 kJ/mol) favors lower temperatures .
- Material Design : Impregnate rice straw with the compound for enhanced adsorption capacity (up to 372 mg/g) .
Q. What computational tools predict the pharmacokinetic properties of derivatives?
- Software : Use SwissADME or ADMETLab to estimate:
- LogP : ~3.5 (moderate lipophilicity).
- Bioavailability Score : 0.55 (oral administration feasible).
- Docking Studies : AutoDock Vina models interactions with GABAA receptors (binding affinity <−8 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
